2-(6-amino-8-bromo-9H-purin-9-yl)ethanol
Overview
Description
2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is a chemical compound with the molecular formula C7H8BrN5O. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by the addition of ethanol under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethanol addition processes, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-amino-8-bromo-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(6-amino-8-bromo-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-amino-8-bromo-9H-purin-9-yl)ethanol involves its interaction with nucleic acids and proteins. It can bind to DNA and RNA, potentially interfering with their replication and transcription processes. The bromine atom and amino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-amino-9H-purin-2-ol: A similar purine derivative with different functional groups.
(6-Amino-9H-purin-9-yl)methanol: Another purine derivative with a methanol group instead of ethanol.
(2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: A more complex derivative with additional hydroxyl groups
Uniqueness
2-(6-amino-8-bromo-9H-purin-9-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
43047-77-4 |
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Molecular Formula |
C7H8BrN5O |
Molecular Weight |
258.08 g/mol |
IUPAC Name |
2-(6-amino-8-bromopurin-9-yl)ethanol |
InChI |
InChI=1S/C7H8BrN5O/c8-7-12-4-5(9)10-3-11-6(4)13(7)1-2-14/h3,14H,1-2H2,(H2,9,10,11) |
InChI Key |
HPCQLQBYCLLETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)CCO)N |
Origin of Product |
United States |
Synthesis routes and methods I
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